molecular formula C16H14O2 B13612602 4-(Benzyloxy)-1-ethynyl-2-methoxybenzene

4-(Benzyloxy)-1-ethynyl-2-methoxybenzene

Cat. No.: B13612602
M. Wt: 238.28 g/mol
InChI Key: ZXJQAPVWLVJASW-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-1-ethynyl-2-methoxybenzene is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with benzyloxy, ethynyl, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-1-ethynyl-2-methoxybenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-2-methoxybenzaldehyde and benzyl bromide.

    Formation of Benzyloxy Group: The hydroxyl group of 4-hydroxy-2-methoxybenzaldehyde is first protected by reacting with benzyl bromide in the presence of a base like potassium carbonate to form 4-(benzyloxy)-2-methoxybenzaldehyde.

    Introduction of Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction. This involves the reaction of 4-(benzyloxy)-2-methoxybenzaldehyde with an ethynylating agent such as trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst.

    Deprotection: The final step involves the removal of the trimethylsilyl protecting group under mild acidic conditions to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-1-ethynyl-2-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Ethyl-substituted benzene derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

4-(Benzyloxy)-1-ethynyl-2-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-1-ethynyl-2-methoxybenzene depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or interacting with specific amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of an ethynyl group.

    4-(Benzyloxy)phenol: Lacks the methoxy and ethynyl groups.

    4-(Benzyloxy)-3-methoxybenzaldehyde: Similar but with an aldehyde group instead of an ethynyl group.

Uniqueness

4-(Benzyloxy)-1-ethynyl-2-methoxybenzene is unique due to the presence of both the ethynyl and methoxy groups, which confer distinct chemical reactivity and potential for diverse applications in synthesis and research.

Properties

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

1-ethynyl-2-methoxy-4-phenylmethoxybenzene

InChI

InChI=1S/C16H14O2/c1-3-14-9-10-15(11-16(14)17-2)18-12-13-7-5-4-6-8-13/h1,4-11H,12H2,2H3

InChI Key

ZXJQAPVWLVJASW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OCC2=CC=CC=C2)C#C

Origin of Product

United States

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